molecular formula C7H5ClN2O B13130734 2-Chloro-6-(hydroxymethyl)nicotinonitrile

2-Chloro-6-(hydroxymethyl)nicotinonitrile

Cat. No.: B13130734
M. Wt: 168.58 g/mol
InChI Key: ZHCFRRCCTQHUNJ-UHFFFAOYSA-N
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Description

2-Chloro-6-(hydroxymethyl)nicotinonitrile is a high-purity chemical building block for research and development. This compound features a nicotinonitrile scaffold, a structure recognized as a privileged scaffold in medicinal chemistry due to its prevalence in therapeutically active molecules . The presence of reactive chloro and hydroxymethyl substituents at the 2 and 6 positions of the pyridine ring makes it a versatile intermediate for further synthetic modification, enabling the creation of diverse compound libraries for biological screening . Nicotinonitrile derivatives, in general, have been extensively studied and have demonstrated a wide spectrum of significant biological activities in scientific literature, including antimicrobial, anti-inflammatory, and anticancer properties . Some well-known drugs, such as the anticancer agents Bosutinib and Neratinib, contain the nicotinonitrile core, underscoring the value of this structural motif in drug discovery . As a key intermediate, this compound is primarily used in the synthesis of more complex molecules for pharmaceutical and agrochemical applications . This compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

2-chloro-6-(hydroxymethyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-7-5(3-9)1-2-6(4-11)10-7/h1-2,11H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCFRRCCTQHUNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1CO)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of 6-Substituted Nicotinonitriles

A common approach to synthesize 2-chloronicotinonitriles involves chlorination of 6-substituted 2-oxo-1,2-dihydropyridine-3-carbonitriles using phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) under reflux conditions. This method is well documented for related compounds and can be adapted for this compound synthesis.

  • Example: Salem et al. reported the synthesis of 2-chloro-4-(furan-2-yl)-6-(naphthalen-1-yl)nicotinonitrile by refluxing the corresponding 2-oxo-1,2-dihydropyridine-3-carbonitrile with POCl3 and PCl5, followed by workup with ice to precipitate the chlorinated product.

  • The reaction conditions typically include:

    • Reflux in POCl3/PCl5 mixture for 5–7 hours.
    • Quenching in crushed ice to precipitate the chlorinated nicotinonitrile.
    • Purification by crystallization or chromatography.

Formation of 6-(Hydroxymethyl) Substituent

The hydroxymethyl group at the 6-position can be introduced by oxidation or substitution of a methyl precursor or via direct hydroxymethylation reactions.

  • While direct literature on 6-(hydroxymethyl) substitution on nicotinonitriles is scarce, analogous transformations in pyridine derivatives suggest:

    • Oxidation of 6-methyl nicotinonitrile to 6-(hydroxymethyl)nicotinonitrile using mild oxidants.
    • Hydroxymethylation via reaction with formaldehyde under basic or acidic catalysis.

Diazotization and Reduction Methods for Related Compounds

A patented method for preparing 2-chloro-6-methylaniline from 3-chloro-5-methyl-4-nitroaniline involves diazotization, hypophosphorous acid reduction, and iron powder reduction in a one-pot sequence under mild conditions in aqueous media. This method highlights:

  • Use of water as solvent and sulfuric acid for diazotization.
  • Sodium nitrite as diazotizing agent.
  • Hypophosphorous acid and iron powder as reducing agents.
  • Temperature control: diazotization and reduction at 0–5 °C; iron reduction at 85–95 °C.
  • High yield (~82.5%) and mild, green conditions.

Though this method is for aniline derivatives, the principles of selective diazotization and reduction could be adapted for functional group transformations on pyridine rings.

Detailed Preparation Method for this compound (Proposed)

Based on the synthesis of related compounds and standard organic transformations, the following multi-step synthetic route is proposed:

Step Reaction Type Reagents/Conditions Outcome
1 Synthesis of 6-methyl nicotinonitrile Condensation of aldehydes with ethyl cyanoacetate in ethanol with ammonium acetate catalyst Formation of 6-methyl nicotinonitrile scaffold
2 Chlorination at 2-position Reflux with POCl3 and PCl5 in phosphorus oxychloride medium (5–7 h) Introduction of 2-chloro substituent
3 Hydroxymethylation at 6-position Oxidation of methyl group or direct hydroxymethylation using formaldehyde under acidic/basic catalysis Conversion of 6-methyl to 6-(hydroxymethyl) group
4 Purification Crystallization or column chromatography Pure this compound

Research Findings and Analytical Data

  • Chlorination Step: The chlorination of 2-oxo-1,2-dihydropyridine-3-carbonitriles proceeds efficiently with POCl3/PCl5, yielding 2-chloronicotinonitriles in good yields (typically >70%) with characteristic nitrile IR absorption near 2220 cm⁻¹ and chloro-substituted pyridine NMR signals.

  • Hydroxymethylation: Hydroxymethylation reactions on pyridine derivatives are generally performed under controlled pH to avoid over-oxidation or polymerization. The hydroxymethyl group is confirmed by characteristic NMR signals (CH2OH protons ~4.5 ppm) and IR bands for hydroxyl groups (~3400 cm⁻¹).

  • Purity and Yield: Purification by silica gel chromatography or recrystallization from ethanol or dichloromethane yields analytically pure compounds suitable for further application.

Summary Table of Key Parameters for Preparation

Parameter Typical Conditions/Values
Starting materials 6-methyl nicotinonitrile or precursor aldehydes
Chlorination reagents POCl3, PCl5
Chlorination temperature Reflux (approx. 100–110 °C)
Hydroxymethylation reagents Formaldehyde, mild acid/base catalyst
Solvent Ethanol, dichloromethane, or phosphorus oxychloride
Reaction time Chlorination: 5–7 h; Hydroxymethylation: 2–6 h
Purification method Column chromatography, recrystallization
Yield Chlorination: 70–85%; Overall yield depends on hydroxymethylation efficiency
Analytical confirmation IR (C≡N ~2220 cm⁻¹, OH ~3400 cm⁻¹), 1H NMR, 13C NMR, MS

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(hydroxymethyl)nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-6-(hydroxymethyl)nicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(hydroxymethyl)nicotinonitrile involves its interaction with specific molecular targets. The chlorine and hydroxymethyl groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table highlights key structural and physicochemical differences between 2-Chloro-6-(hydroxymethyl)nicotinonitrile and its analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties
This compound Cl (2), –CH2OH (6) C7H5ClN2O 168.5 Polar, hydrophilic
2-Chloro-6-(trifluoromethyl)nicotinonitrile Cl (2), –CF3 (6) C7H2ClF3N2 206.55 Lipophilic, high stability
2-Chloro-6-phenylnicotinonitrile Cl (2), –Ph (6) C12H7ClN2 214.65 Bulky, aromatic interactions
2,4-Dichloro-6-methylnicotinonitrile Cl (2,4), –CH3 (6) C8H5Cl2N2 201.05 Moderately lipophilic
2-Chloro-6-(4-methoxyphenyl)nicotinonitrile Cl (2), –C6H4OCH3 (6) C13H9ClN2O 244.68 Electron-rich, improved solubility

Key Observations :

  • Lipophilicity : Trifluoromethyl and phenyl analogs exhibit higher logP values, favoring membrane permeability but possibly limiting solubility .
  • Synthetic Flexibility : Chlorine at position 2 allows further functionalization (e.g., nucleophilic substitution), as seen in sulfonamido derivatives .

Insights :

  • coli and B. megaterium .
  • Trifluoromethyl Analogs : These are preferred in medicinal chemistry for metabolic stability and enhanced binding to hydrophobic enzyme pockets .

Biological Activity

2-Chloro-6-(hydroxymethyl)nicotinonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, experimental findings, and comparative studies with related compounds.

Chemical Structure and Properties

The compound is characterized by the presence of a chloro group and a hydroxymethyl group on the nicotinonitrile backbone. Its molecular formula is C7_{7}H6_{6}ClN2_{2}O. The unique arrangement of these functional groups contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. Preliminary studies suggest that it may act as an enzyme inhibitor, potentially affecting pathways involved in cancer progression and other diseases.

Biological Activity Overview

Research indicates that this compound exhibits several pharmacological activities:

  • Anticancer Activity : Preliminary studies show that this compound may inhibit the growth of cancer cells by targeting specific enzymes involved in tumor progression.
  • Antiviral Properties : Compounds structurally similar to this compound have demonstrated antiviral activity, suggesting potential for further exploration in this area .

Data Table: Biological Activities of this compound

Activity Mechanism Reference
AnticancerEnzyme inhibition affecting tumor growth,
AntiviralInteraction with viral replication mechanisms,
MolluscicidalToxicity against land snails (M. cartusiana)

Anticancer Studies

In a study examining the effects of various nicotinonitrile derivatives, this compound was found to significantly reduce cell viability in cancer cell lines. The study utilized assays such as MTT and colony formation to assess cytotoxicity and proliferation inhibition.

Molluscicidal Activity

A recent investigation into the molluscicidal properties of nicotinonitriles revealed that this compound exhibited notable toxicity against M. cartusiana. The study measured biochemical parameters such as acetylcholinesterase (AChE) activity, indicating potential mechanisms through which this compound exerts its toxic effects on mollusks .

Comparative Analysis

To contextualize the biological activity of this compound, it is essential to compare it with structurally related compounds:

Compound Biological Activity Unique Features
This compoundAnticancer, Antiviral, MolluscicidalHydroxymethyl and chloro substituents
Methyl nicotinateTopical analgesicMethyl ester of niacin
2-Chloro-6-(trifluoromethoxy)nicotinePotential enzyme inhibitorTrifluoromethoxy group

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